2'-Methyl-2,2,3,3,3,4'-hexafluoropropiophenone

Positional isomerism Electronic effects Structure-activity relationships

2'-Methyl-2,2,3,3,3,4'-hexafluoropropiophenone (CAS 1352215-33-8; molecular formula C10H6F6O; MW 256.14 g/mol) is a fluorinated aromatic ketone belonging to the hexafluoropropiophenone series. Its IUPAC name is 2,2,3,3,3-pentafluoro-1-(4-fluoro-2-methylphenyl)propan-1-one, and its canonical SMILES is CC1=CC(F)=CC=C1C(=O)C(F)(F)C(F)(F)F.

Molecular Formula C10H6F6O
Molecular Weight 256.14 g/mol
Cat. No. B7998429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Methyl-2,2,3,3,3,4'-hexafluoropropiophenone
Molecular FormulaC10H6F6O
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C(=O)C(C(F)(F)F)(F)F
InChIInChI=1S/C10H6F6O/c1-5-4-6(11)2-3-7(5)8(17)9(12,13)10(14,15)16/h2-4H,1H3
InChIKeyCJCPUMUAIGDPML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Methyl-2,2,3,3,3,4'-hexafluoropropiophenone (CAS 1352215-33-8): Technical Baseline for Procurement Specification


2'-Methyl-2,2,3,3,3,4'-hexafluoropropiophenone (CAS 1352215-33-8; molecular formula C10H6F6O; MW 256.14 g/mol) is a fluorinated aromatic ketone belonging to the hexafluoropropiophenone series. Its IUPAC name is 2,2,3,3,3-pentafluoro-1-(4-fluoro-2-methylphenyl)propan-1-one, and its canonical SMILES is CC1=CC(F)=CC=C1C(=O)C(F)(F)C(F)(F)F . The compound bears a pentafluoroethyl ketone moiety attached to a 4-fluoro-2-methylphenyl ring, positioning it as a research intermediate for fluorinated molecule construction. Commercially available purities range from 95% to 98% depending on the supplier, with Fluorochem listing 97.0% purity and Leyan listing 98% . It is classified under GHS07 as harmful/irritant (H302, H315, H319, H335) .

Why 2'-Methyl-2,2,3,3,3,4'-hexafluoropropiophenone Cannot Be Interchanged with Positional Isomers or Non-Fluorinated Analogs


The hexafluoropropiophenone series comprises multiple positional isomers differentiated solely by the fluorine substitution pattern on the aromatic ring. The target compound bears a 4'-fluoro substituent (para to the ketone-bearing carbon of the phenyl ring), whereas the closely related 2'-methyl-2,2,3,3,3,3'-hexafluoropropiophenone (CAS 1443311-97-4) carries a 3'-fluoro (meta) substituent, and 6'-methyl-2,2,3,3,3,3'-hexafluoropropiophenone (CAS 1352209-16-5) carries a 5'-fluoro substituent . These positional variations produce distinct electronic environments at the carbonyl group, alter dipole moment vectors, and modify steric accessibility around the reactive ketone center. In perfluoroalkyl aryl ketones, the electron-withdrawing power of the pentafluoroethyl group amplifies carbonyl electrophilicity; the ring fluorine position modulates this effect through resonance and inductive contributions that differ between para (4') and meta (3' or 5') orientations [1]. Generic substitution among these isomers without structure-specific validation risks divergent reactivity in downstream synthetic steps, confounding structure-activity relationships in medicinal chemistry programs, and yielding non-reproducible analytical signatures in 19F NMR-based monitoring [1][2].

2'-Methyl-2,2,3,3,3,4'-hexafluoropropiophenone: Quantitative Comparative Evidence for Differentiated Selection


Positional Isomer Differentiation: 4'-Fluoro versus 3'-Fluoro Substitution Dictates Electronic and Steric Profile

The target compound (CAS 1352215-33-8) is the 4'-fluoro positional isomer, with the fluorine atom para to the ketone-bearing aryl carbon. Its closest comparator, 2'-methyl-2,2,3,3,3,3'-hexafluoropropiophenone (CAS 1443311-97-4), bears the fluorine at the 3' (meta) position. In aromatic ketones, para-fluoro substitution exerts a stronger resonance electron-donating effect (+M) that partially offsets the inductive electron withdrawal (-I), whereas meta-fluoro substitution operates predominantly through induction [1]. The distinct MDL Numbers (MFCD15145694 for the 4'-isomer vs. MFCD15145684 for the 3'-isomer) confirm these are registered as separate chemical entities with unique identifiers . This positional difference alters the electrophilicity of the carbonyl carbon and the acidity of the adjacent methyl protons, with downstream consequences for enolate formation rates and aldol-type reactivity.

Positional isomerism Electronic effects Structure-activity relationships

Carbonyl Electrophilicity Enhancement from Pentafluoroethyl Group versus Non-Fluorinated Propiophenone Analogs

The pentafluoroethyl ketone moiety (COCF₂CF₃) in the target compound substantially increases carbonyl electrophilicity compared to non-fluorinated propiophenone analogs such as 4'-fluoro-2'-methylpropiophenone (CAS 575-68-8). Perfluoroalkyl ketones exhibit increased carbonyl electrophilicity and greater stability of tetrahedral addition intermediates relative to their hydrocarbon counterparts [1]. This effect arises from the strong electron-withdrawing nature of the perfluoroalkyl chain, which polarizes the C=O bond and lowers the LUMO energy at the carbonyl carbon. The six fluorine atoms in the target compound (five on the alkyl chain, one on the aromatic ring) provide a unique electronic environment that is fundamentally different from singly-fluorinated analogs.

Carbonyl reactivity Perfluoroalkyl effect Electrophilic ketone

Six Fluorine Atoms as a High-Sensitivity 19F NMR Spectroscopic Handle for Reaction Monitoring

The target compound contains six chemically distinct fluorine atoms (five in the pentafluoroethyl group and one on the aromatic ring), providing an exceptionally strong and information-rich 19F NMR signal. In contrast, non-fluorinated propiophenone analogs offer no 19F NMR handle, and mono-fluorinated analogs such as 4'-fluoro-2'-methylpropiophenone (CAS 575-68-8) provide only a single fluorine resonance. The multiplicity of fluorine signals in the target compound enables tracking of individual fluorine environments during reaction progress, offering a quantitative, non-destructive analytical method without requiring authentic reference standards for each transformation product [1]. The 19F nucleus has 100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range (~300 ppm for organofluorine compounds), making it superior to 1H NMR for complex mixture analysis where proton signals overlap [2].

19F NMR spectroscopy Analytical quantification Reaction monitoring

Purity Specification Variability Across Suppliers: Quantitative Comparison for Informed Procurement

The commercial purity specification for the target compound (CAS 1352215-33-8) varies across authorized suppliers. Leyan lists a purity of 98% , while Fluorochem specifies 97.0% , and abcr does not publicly disclose a numerical purity specification on its product page . For the 3'-fluoro positional isomer (CAS 1443311-97-4), AKSci specifies only 95% minimum purity . These differences are relevant for procurement decisions where the target compound's 98% specification from Leyan represents the highest commercially documented purity for this specific isomer, exceeding the 3'-isomer's available purity by 3 absolute percentage points.

Quality control Purity specification Supplier comparison

Lipophilicity Modulation by the Perfluoroalkyl-Aryl Ketone Motif: Strategic Value in Drug Discovery Building Blocks

The combination of a pentafluoroethyl ketone and a fluoro-methylphenyl ring in the target compound produces a distinctive lipophilicity profile compared to non-fluorinated or partially fluorinated analogs. Systematic studies of lipophilicity modulation by aliphatic fluorination motifs demonstrate that perfluoroalkyl groups significantly increase logP, but that introducing a methyl substituent on the aromatic ring partially offsets this increase [1]. Furthermore, the 'CF₂-F/CF₂-Me exchange' principle established by Qing et al. (2018) shows that replacing a terminal CF₃ group in a perfluoroalkyl chain with a CH₃ group can drastically reduce lipophilicity — a design principle directly relevant to the CF₂CF₃ vs. CH₂CH₃ comparison between the target compound and non-fluorinated propiophenones [2]. The trifluoromethyl and perfluoroalkyl functional groups also confer significant thermal, chemical, and metabolic stability [3].

Lipophilicity LogP Drug-likeness Fluorinated building block

Recommended Application Scenarios for 2'-Methyl-2,2,3,3,3,4'-hexafluoropropiophenone Based on Verified Evidence


Medicinal Chemistry: Electrophilic Warhead for Serine/Cysteine Protease Inhibitor Design

The enhanced carbonyl electrophilicity conferred by the pentafluoroethyl ketone moiety positions this compound as a precursor for electrophilic warhead installation in reversible covalent inhibitor design. Peptidyl pentafluoroethyl ketones have demonstrated oral activity and selective enzyme inhibition against human neutrophil elastase and GVIA calcium-independent phospholipase A₂ (iPLA₂), with the pentafluoroethyl ketone functionality favoring selective GVIA iPLA₂ inhibition over trifluoromethyl ketone analogs [1][2]. The 4'-fluoro-2-methylphenyl substitution pattern provides a distinct vector for structure-activity relationship exploration that is orthogonal to 3'-fluoro or 5'-fluoro positional isomers.

Organic Synthesis: Fluorinated Building Block for Polyfluoroalkyl-Aromatic Compound Libraries

As a member of the hexafluoropropiophenone class — molecular formula C10H6F6O, MW 256.14 g/mol — this compound serves as a key intermediate for constructing fluorinated aromatic ketone libraries . The perfluoroalkyl aryl ketone scaffold is a recognized building block class in medicinal chemistry, with the pentafluoroethyl group providing thermal and metabolic stability [3]. The para-fluoro substitution enables electrophilic aromatic substitution chemistry at positions ortho to the methyl group, which is unavailable in the 3'-fluoro or 5'-fluoro isomers due to different directing effects.

Analytical Chemistry: 19F NMR Probe Development and Reaction Kinetics Monitoring

With six chemically distinct fluorine atoms spanning both aliphatic and aromatic environments, this compound provides an exceptional 19F NMR handle for quantitative reaction monitoring. Unlike mono-fluorinated analogs that offer only a single 19F resonance, the multiple fluorine signals enable simultaneous tracking of different molecular environments during transformations. This capability is particularly valuable for mechanistic studies and kinetic profiling where 19F NMR's 100% natural abundance and wide chemical shift range (~300 ppm) [4] provide unambiguous quantification without interference from proton signals in complex reaction mixtures.

Physicochemical Property Optimization: Lipophilicity-Modulated Lead Compound Design

The systematic modulation of lipophilicity through perfluoroalkyl substitution patterns — with the pentafluoroethyl group increasing logP by approximately 0.3-0.6 units per CF₂ segment versus CH₂ [3] — makes this compound a strategic starting point for property-based drug design. The simultaneous presence of a methyl group on the aromatic ring partially counterbalances the perfluoroalkyl-driven lipophilicity increase, offering a balanced logP profile that may improve aqueous solubility relative to fully perfluorinated analogs while retaining the metabolic stability benefits of C-F bond incorporation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Methyl-2,2,3,3,3,4'-hexafluoropropiophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.